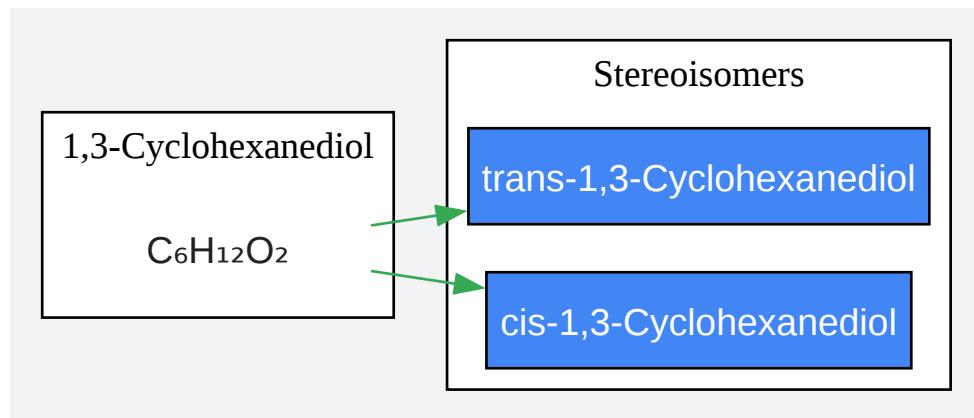


Spectroscopic Analysis of 1,3-Cyclohexanediol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Cyclohexanediol


Cat. No.: B1223022

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **1,3-Cyclohexanediol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development who require detailed analytical information for this compound. This document presents quantitative data in structured tables, details experimental protocols, and includes visualizations of experimental workflows.

Overview of 1,3-Cyclohexanediol

1,3-Cyclohexanediol is a cyclic diol with the chemical formula $C_6H_{12}O_2$. It exists as two stereoisomers: **cis-1,3-Cyclohexanediol** and **trans-1,3-Cyclohexanediol**. The spatial arrangement of the two hydroxyl groups significantly influences their spectroscopic properties.

[Click to download full resolution via product page](#)

Caption: Isomeric relationship of **1,3-Cyclohexanediol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR data are crucial for the characterization of **1,3-Cyclohexanediol**.

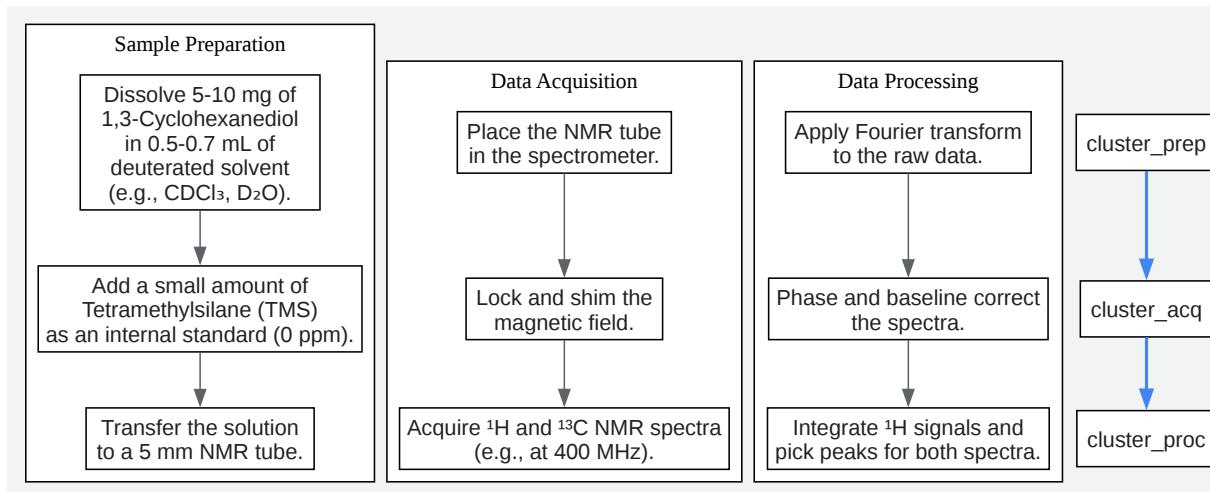
¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Isomer	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
cis-1,3-Cyclohexanediol	3.8 - 4.2	m	2H	CH-OH
1.2 - 2.0	m	8H	CH ₂	
2.5 - 3.5	br s	2H	OH	
trans-1,3-Cyclohexanediol	3.6 - 4.0	m	2H	CH-OH
1.0 - 2.2	m	8H	CH ₂	
2.8 - 3.8	br s	2H	OH	

Note: Specific chemical shifts and multiplicities can vary depending on the solvent and spectrometer frequency. Data presented here are typical values.

¹³C NMR Spectral Data


The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Isomer	Chemical Shift (δ) ppm	Assignment
cis-1,3-Cyclohexanediol[1][2]	~65	C1, C3
~40	C2	
~35	C5	
~20	C4, C6	
trans-1,3-Cyclohexanediol[3]	~70	C1, C3
~45	C2	
~30	C5	
~25	C4, C6	

Note: These are approximate chemical shifts. Precise values can be influenced by experimental conditions.

Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining NMR spectra of **1,3-Cyclohexanediol** is as follows:

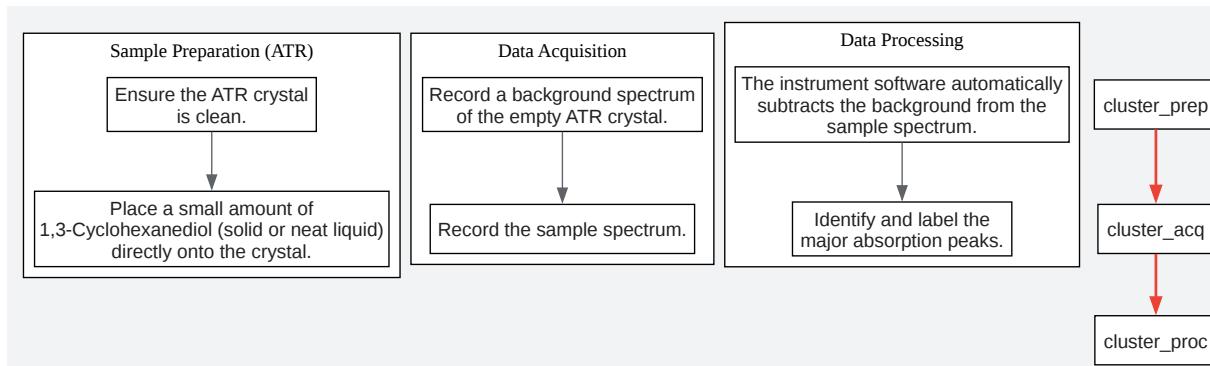
[Click to download full resolution via product page](#)

Caption: Workflow for NMR spectroscopic analysis.

A three-component chiral derivatization protocol can be used for determining the enantiopurity of chiral diols by ¹H NMR spectroscopic analysis.[4][5][6][7] This method involves the derivatization of the diol with 2-formylphenylboronic acid and an enantiopure α -methylbenzylamine.[4][5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For **1,3-Cyclohexanediol**, the key absorptions are from the O-H and C-O bonds.[8]


IR Spectral Data

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Description
O-H (alcohol)	3600 - 3200	Strong, Broad	Stretching vibration, indicative of hydrogen bonding.[8]
C-H (alkane)	3000 - 2850	Strong	Stretching vibration.
C-O (alcohol)	1260 - 1000	Strong	Stretching vibration.[8]

Note: The broadness of the O-H peak is a characteristic feature of alcohols due to hydrogen bonding.[8]

Experimental Protocol: IR Spectroscopy

A typical procedure for obtaining an IR spectrum of **1,3-Cyclohexanediol** is as follows:

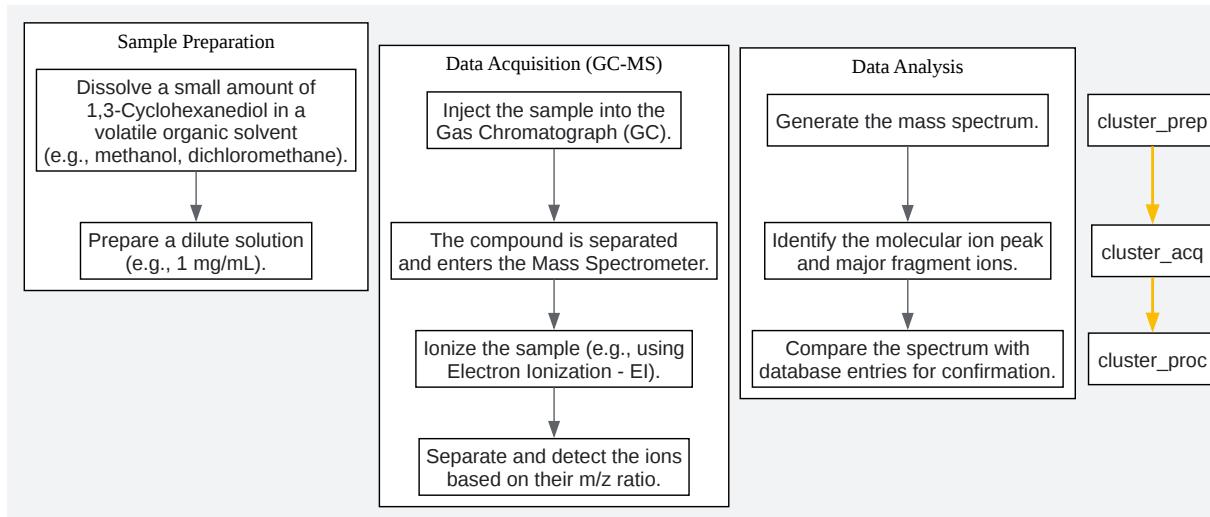
[Click to download full resolution via product page](#)

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Mass Spectral Data


The electron ionization (EI) mass spectrum of **1,3-Cyclohexanediol** shows several characteristic fragments.

m/z	Relative Intensity (%)	Proposed Fragment
116	< 5	[M] ⁺ (Molecular Ion)
98	~20	[M - H ₂ O] ⁺
83	~30	[M - H ₂ O - CH ₃] ⁺
70	~100	[C ₄ H ₆ O] ⁺
57	~80	[C ₄ H ₉] ⁺ or [C ₃ H ₅ O] ⁺
44	~99.99	[C ₂ H ₄ O] ⁺
42	~51	[C ₃ H ₆] ⁺

Note: The molecular ion peak at m/z 116 is often weak or absent in the EI spectrum of alcohols due to facile dehydration.

Experimental Protocol: Mass Spectrometry

A general protocol for obtaining a mass spectrum of **1,3-Cyclohexanediol** is as follows:

[Click to download full resolution via product page](#)

Caption: Workflow for Mass Spectrometry analysis.

A method has been presented to characterize diols using negative ion electrospray (ES) mass spectrometry in combination with collision-induced dissociation tandem mass spectrometry (MS/MS).^[9] This involves adding the analyte diol to a solution containing an ethylene glycol/boric acid [2:1] complex.^[9] However, 1,3- and 1,4-diols are less prone to complex formation, giving only weak signals.^[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Cyclohexanediol, cis- | C6H12O2 | CID 6432741 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. cyclohexane-1,3-diol(823-18-7) 13C NMR [m.chemicalbook.com]
- 3. 1,3-Cyclohexanediol, trans- | C6H12O2 | CID 6950744 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols | Springer Nature Experiments [experiments.springernature.com]
- 5. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 6. Simple protocol for NMR analysis of the enantiomeric purity of diols - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Structural analysis of diols by electrospray mass spectrometry on boric acid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1,3-Cyclohexanediol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1223022#spectroscopic-data-of-1-3-cyclohexanediol-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com